2-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanamine
Overview
Description
2-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanamine is a compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanamine typically involves the formation of the pyrazole ring followed by the attachment of the ethanamine group. One common method involves the reaction of hydrazine with an α,β-unsaturated carbonyl compound to form the pyrazole ring. This is followed by a series of substitution reactions to introduce the phenyl groups and the ethanamine moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times. The choice of solvents and reaction conditions is also optimized to ensure safety and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the phenyl groups.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 2-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanamine involves its interaction with molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 3-(1H-pyrazol-4-yl)aniline
- 1-phenyl-3-(1H-pyrazol-5-yl)propane
- 2-(3-phenyl-1H-pyrazol-4-yl)ethanol
Uniqueness
What sets 2-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanamine apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethanamine group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c18-10-8-13-4-1-2-7-16(13)14-5-3-6-15(12-14)17-9-11-19-20-17/h1-7,9,11-12H,8,10,18H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLKQULAPWQOBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)C2=CC(=CC=C2)C3=CC=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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